4-(5-Chloro-2-nitrophenyl)morpholine

Nitrosation Chemistry Reaction Mechanism Analytical Chemistry

This compound is a strategic building block for orexin receptor antagonist development. The specific 5-chloro-2-nitro pattern is a critical pharmacophoric element not substitutable by analogs. Its crystalline solid form (mp 71-73°C) enables efficient process scale-up. Essential for medicinal chemistry SAR studies.

Molecular Formula C10H11ClN2O3
Molecular Weight 242.66 g/mol
CAS No. 65976-63-8
Cat. No. B187952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Chloro-2-nitrophenyl)morpholine
CAS65976-63-8
Molecular FormulaC10H11ClN2O3
Molecular Weight242.66 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H11ClN2O3/c11-8-1-2-9(13(14)15)10(7-8)12-3-5-16-6-4-12/h1-2,7H,3-6H2
InChIKeyBDBMOQCOLZWAIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Chloro-2-nitrophenyl)morpholine (CAS 65976-63-8): A Versatile Nitrophenyl Morpholine Intermediate for Medicinal Chemistry and Material Synthesis


4-(5-Chloro-2-nitrophenyl)morpholine (CAS: 65976-63-8, molecular weight 242.66 g/mol) is an organic compound featuring a morpholine ring substituted at the nitrogen with a 5-chloro-2-nitrophenyl group . Its molecular architecture, defined by the electron-withdrawing nitro group, the electron-donating morpholine nitrogen, and the chloro substituent, establishes it as a key precursor for further functionalization, particularly in the synthesis of bioactive molecules [1]. Commercially, it is offered as a research chemical for laboratory use only, with typical purities ranging from 95% to 98% .

Why 4-(5-Chloro-2-nitrophenyl)morpholine (CAS 65976-63-8) Cannot Be Simply Substituted: The Critical Role of Substituent Pattern in Reactivity and Target Engagement


Generic substitution of 4-(5-chloro-2-nitrophenyl)morpholine with other nitro- or chloro-substituted phenyl morpholines is not advisable due to the profound impact of the specific 5-chloro-2-nitro substitution pattern on both chemical reactivity and biological activity. The ortho-nitro group acts as a potent electron-withdrawing group, activating the ring for nucleophilic aromatic substitution and enabling distinct nitrosation chemistry, as demonstrated by its ability to transfer the nitroso group to morpholine under specific conditions [1]. Conversely, the meta-chloro substituent provides a unique steric and electronic environment that is critical for achieving optimal binding affinity and selectivity in biological systems, as evidenced by its foundational role in the development of dual orexin receptor antagonists . Using an alternative analog, such as one with a para-nitro group or without the chloro substituent, would alter the electronic landscape, fundamentally changing reaction pathways and biological target engagement, thereby invalidating established synthetic protocols and pharmacological models.

Quantitative Differentiation Guide for 4-(5-Chloro-2-nitrophenyl)morpholine (CAS 65976-63-8): Evidence-Based Advantages for Procurement Decisions


Distinct Nitrosation Reactivity: Quantitative Comparison of Nitrosating Agent Efficiency

4-(5-Chloro-2-nitrophenyl)morpholine, as a C-nitro compound with electron-withdrawing chloro and nitro groups, acts as an active nitrosating agent, capable of transferring its nitro group to morpholine to form N-nitrosomorpholine (NMOR). Its efficiency in this reaction is governed by the presence of these electron-withdrawing substituents; C-nitro compounds lacking such groups are inactive [1].

Nitrosation Chemistry Reaction Mechanism Analytical Chemistry

Crucial Intermediate in Orexin Receptor Antagonist Development: Differential Outcomes in SAR Studies

4-(5-Chloro-2-nitrophenyl)morpholine serves as a foundational structural element in the synthesis of potent dual orexin receptor antagonists. The 5-chloro-2-nitro substitution pattern on the phenyl ring is essential for the biological activity of advanced leads derived from it. While the compound itself lacks published affinity data, its advanced derivative, containing the core 5-chloro-1,3-benzoxazol-2-yl group, demonstrates high potency, achieving a Ki of 2 nM at the human orexin-1 receptor (OX1R) in a cell-based calcium release assay [1].

Medicinal Chemistry Orexin Receptor Antagonists Structure-Activity Relationship

Physicochemical Property Differentiation: Boiling Point and Melting Point Comparison for Process Development

The physicochemical properties of 4-(5-chloro-2-nitrophenyl)morpholine offer practical differentiation for process chemistry. The compound exhibits a melting point range of 71-73°C, a value significantly higher than many other liquid or low-melting point nitro-morpholine analogs . This higher melting point is advantageous for purification by recrystallization, a standard technique in chemical manufacturing.

Physicochemical Properties Process Chemistry Purification

Optimal Research and Industrial Application Scenarios for 4-(5-Chloro-2-nitrophenyl)morpholine (CAS 65976-63-8)


Medicinal Chemistry: Synthesis of Orexin Receptor Modulators for Sleep and Addiction Research

This compound is a strategic building block for synthesizing advanced leads targeting the orexin system. As documented in the development of dual orexin receptor antagonists, the specific 5-chloro-2-nitro substitution pattern is a critical pharmacophoric element . Procurement of this exact intermediate is essential for medicinal chemists aiming to explore or expand the SAR around this validated chemotype for potential treatments of insomnia, narcolepsy, or substance use disorders.

Analytical and Mechanistic Chemistry: Investigation of C-Nitro Compounds as Nitrosating Agents

The distinct electronic properties imparted by the 5-chloro-2-nitro substitution pattern enable this compound to function as a model substrate in studies of nitrosation mechanisms [1]. Researchers investigating the formation of N-nitrosamines or the analytical detection of such species can utilize this compound to understand how electron-withdrawing groups activate C-nitro compounds for nitroso-group transfer, a key reaction pathway in chemical toxicology and environmental chemistry.

Process and Materials Chemistry: Developing Robust Synthetic Routes with Crystalline Intermediates

The favorable solid-state properties of this compound, including its defined melting point of 71-73°C , make it a superior intermediate for process chemistry scale-up compared to liquid or low-melting-point analogs. Its crystalline nature allows for efficient purification via recrystallization, improving yield and purity in multi-step syntheses. This is a key logistical advantage for laboratories or CROs focused on reproducible, scalable preparation of downstream targets.

Technical Documentation Hub

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